Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate, have a wide range of applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .
Mechanism of Action
The mechanism of action of Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate and Methyl-2-thiophene carboxylate . These compounds share similar structural features but may differ in their specific applications and properties. For example, Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate is used in early discovery research, while Methyl-2-thiophene carboxylate is known for its use in various chemical reactions .
Properties
CAS No. |
1708079-54-2 |
---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O4S/c1-16-14(15)13-9-12(10-19-13)18-8-7-17-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
ZPZPYUKDPHUANC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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